
3,4,6-Tri-O-acetyl-D-galactal
Overview
Description
3,4,6-Tri-O-acetyl-D-galactal (CAS: 4098-06-0) is a chemically modified galactose derivative widely used in glycochemistry and drug synthesis. Its molecular formula is C₁₂H₁₆O₇, with a molecular weight of 272.25 g/mol . Structurally, it features acetyl groups at the 3, 4, and 6 positions of the galactose backbone, with a 1,2-unsaturated bond (enol ether) at the anomeric position . This unsaturated structure enhances its reactivity in glycosylation and Ferrier rearrangement reactions .
Preparation Methods
Classical Acetylation Method
The classical synthesis of 3,4,6-Tri-O-acetyl-D-galactal involves the acetylation of D-galactal using acetic anhydride in the presence of a base. This method, widely adopted in laboratory settings, ensures selective protection of hydroxyl groups at the 3, 4, and 6 positions while leaving the C2 hydroxyl group unmodified for subsequent functionalization.
Reaction Mechanism and Reagents
The acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl groups of D-galactal react with acetic anhydride. Pyridine is typically employed as both a catalyst and acid scavenger to drive the reaction to completion. The general reaction scheme is:
3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{this compound} + 3 \, \text{CH}_3\text{COOH}
Experimental Procedure
-
Reagents :
-
D-galactal (1 equiv)
-
Acetic anhydride (3.5 equiv)
-
Pyridine (4 equiv, anhydrous)
-
Dichloromethane (DCM, solvent)
-
-
Conditions :
-
Temperature: 0–25°C (controlled to prevent side reactions)
-
Reaction time: 12–24 hours
-
Atmosphere: Inert gas (e.g., nitrogen) to avoid moisture
-
-
Work-up :
-
Quenching with ice-cold water
-
Extraction with DCM (3×)
-
Washing with saturated NaHCO₃ and brine
-
Drying over Na₂SO₄ and solvent evaporation
-
-
Purification :
-
Column chromatography (silica gel, hexane/ethyl acetate gradient)
-
Crystallization from ethanol/water mixtures
-
Yield and Characterization
-
Yield : 70–85% (dependent on reaction scale and purity of starting material)
-
¹H NMR (CDCl₃, 400 MHz):
δ 6.47 (d, J = 6.1 Hz, H-1), 5.56 (s, H-3), 5.43 (s, H-4), 4.73 (d, J = 6.1 Hz, H-2), 2.13–2.03 (3s, acetyl CH₃) -
¹³C NMR (CDCl₃, 101 MHz):
δ 170.7, 170.4, 170.3 (C=O), 145.5 (C-1), 98.9 (C-2), 20.9–20.8 (CH₃)
Continuous Flow Synthesis
Recent advancements in flow chemistry have enabled safer and more efficient production of this compound, particularly when integrated into multistep synthetic pathways. A notable example involves its use as a precursor in azidophenylselenylation reactions .
Flow Reactor Setup
-
Equipment :
-
FEP tubing (1.6 mm OD × 0.8 mm ID)
-
T-mixer for reagent combining
-
Thermostatic bath for temperature control (27°C)
-
-
Reagent Feeds :
-
Feed A : this compound (1 equiv), Ph₂Se₂ (1.2 equiv), TMSN₃ (1.5 equiv) in DCM
-
Feed B : Bis(acetoxy)iodobenzene (BAIB, 1.5 equiv) in DCM
-
Optimized Parameters
Parameter | Value |
---|---|
Residence time | 3 hours |
Temperature | 27°C |
Flow rate | 0.5 mL/min (Feed A and B) |
Scale | 5 mmol galactal per run |
Advantages Over Batch Synthesis
-
Safety : Minimized handling of explosive intermediates (e.g., TMSN₃).
-
Reproducibility : Consistent mixing and temperature control reduce side products (e.g., bisazido derivatives).
-
Productivity : 1.2 mmol/h of product, enabling gram-scale synthesis .
Industrial-Scale Production
Industrial manufacturing of this compound prioritizes cost-effectiveness and scalability while maintaining high purity standards.
Key Modifications from Laboratory Methods
-
Reactor Design :
-
Large-scale glass-lined reactors (100–500 L capacity)
-
Automated temperature and pH control systems
-
-
Solvent Recovery :
-
Distillation units for DCM and acetic acid recycling
-
-
Purification :
-
Crystallization at controlled cooling rates (0.5°C/min)
-
Centrifugation for rapid solid-liquid separation
-
Quality Control Metrics
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98% |
Residual solvents | <500 ppm (DCM, acetic acid) |
Water content | <0.1% (Karl Fischer titration) |
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and practicality of each preparation method:
Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
---|---|---|---|---|
Classical Acetylation | 70–85 | 95–98 | Moderate | Low equipment requirements |
Continuous Flow | 80–90 | 97–99 | High | Enhanced safety and throughput |
Industrial Production | 85–90 | 98–99.5 | Very High | Cost-effective at scale |
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Tri-O-acetyl-D-galactal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the double bond.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acids, bases, or other nucleophiles can be used to substitute the acetyl groups
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in the synthesis of complex carbohydrates and other organic molecules .
Scientific Research Applications
Carbohydrate Synthesis
Key Intermediate in Oligosaccharide Production
3,4,6-Tri-O-acetyl-D-galactal serves as a crucial building block for the synthesis of oligosaccharides. These oligosaccharides are vital for studying glycoproteins and glycolipids, which play essential roles in biological processes and cellular interactions .
Table 1: Oligosaccharides Synthesized Using this compound
Oligosaccharide | Purpose | Reference |
---|---|---|
Galactooligosaccharides | Prebiotic effects | |
Glycosylated proteins | Therapeutic applications | |
Antigenic oligosaccharides | Vaccine development |
Drug Development
Targeting Carbohydrate-Binding Proteins
Derivatives of this compound are explored in pharmaceutical research for developing new drugs that target specific carbohydrate-binding proteins. This application is particularly relevant in the design of therapeutics aimed at diseases where carbohydrate interactions are critical .
Biotechnology
Enhancing Protein Stability
In biopharmaceutical applications, this compound is utilized to produce glycosylated proteins. The glycosylation process enhances the stability and efficacy of these proteins, making them more effective as therapeutic agents .
Food Industry
Natural Flavoring Agent
this compound acts as a flavoring agent or sweetener in food formulations. It provides a natural alternative to synthetic sweeteners, appealing to health-conscious consumers .
Research in Glycobiology
Studying Carbohydrate Interactions
This compound facilitates research into carbohydrate interactions within biological systems. Understanding these interactions is crucial for elucidating cellular processes and disease mechanisms .
Case Study 1: Synthesis of Glycosides
In a study examining the synthesis of various glycosides using this compound as a precursor, researchers demonstrated its effectiveness in producing complex carbohydrates that mimic natural glycosylation patterns found in human cells. This research has implications for drug design and development of glycoprotein-based therapeutics .
Case Study 2: Antiviral Drug Development
Another significant application involved the use of derivatives of this compound in the development of antiviral drugs targeting viral glycoproteins. The study highlighted how modifications to the acetyl groups on D-galactal could enhance binding affinity to viral targets, leading to more effective antiviral agents .
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The acetyl groups enhance its reactivity, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Physical Properties :
- Appearance: White to off-white crystalline powder .
- Solubility: Soluble in methanol, ethanol, and dichloromethane; insoluble in acetone and ether .
- Stability: Hydrolyzes slowly in aqueous acidic or basic conditions .
Synthesis :
The compound is synthesized via peracetylation of D-galactose followed by bromination and elimination. Key steps include:
Acetylation of D-galactose with acetic anhydride and perchloric acid .
Bromination at the anomeric position using red phosphorus and bromine .
Elimination of HBr under basic conditions to form the enol ether .
The reactivity and applications of 3,4,6-Tri-O-acetyl-D-galactal are influenced by its acetyl protecting groups and unsaturated structure. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Structural and Functional Differences
Key Comparisons:
Protecting Groups: Acetyl vs. Benzyl: Acetyl groups (as in this compound) are labile under basic conditions, enabling easy deprotection . Benzyl groups require harsher conditions (e.g., hydrogenolysis) but offer superior stability in acidic environments . Impact on Solubility: Acetylated derivatives are more polar and water-soluble compared to benzylated analogs .
Reactivity in Glycosylation: The 1,2-unsaturated bond in galactal derivatives facilitates stereoselective glycosylation. For example, this compound reacts with sulfonamides under BF₃ catalysis to yield 3-amino-2,3-dideoxygalactosides with 78% yield and exclusive α-selectivity . In contrast, 3,4,6-Tri-O-acetyl-D-glucal (glucose analog) shows divergent stereochemical outcomes due to axial vs. equatorial hydroxyl configurations .
Ferrier Rearrangement: this compound undergoes Ferrier rearrangement with N-hydroxymethylphthalimide to produce phthalimidomethyl glycosides. However, minor non-Ferrier products (e.g., C-glycosides) are observed, unlike reactions with glucal derivatives .
Functionalization at C2 :
- Iodination of this compound with N-iodosuccinimide yields 2-iodo derivatives, which serve as precursors for S- and O-glycosides . Similar reactions with benzylated analogs are less efficient due to steric hindrance .
Biological Applications :
- This compound is critical in synthesizing mucin glycans, which mediate pathogen-host interactions . Benzylated analogs are preferred for cell-surface glycan studies due to their stability .
Biological Activity
3,4,6-Tri-O-acetyl-D-galactal is a derivative of D-galactose characterized by the acetylation of three hydroxyl groups. This modification enhances its chemical reactivity and solubility, making it a significant intermediate in synthetic organic chemistry and a potential candidate for various biological applications. This article explores its biological activity through synthesis methods, interaction studies, and preliminary research findings.
- Molecular Formula : C₁₂H₁₆O₇
- Molecular Weight : 272.25 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in chloroform (10 mg/ml) and sensitive to heat; recommended storage at low temperatures .
Synthesis
The synthesis of this compound typically involves the acetylation of D-galactal using acetic anhydride or acetyl chloride in the presence of a base like pyridine. The general reaction can be summarized as follows:
- Reactants : D-galactal + Acetic anhydride/acetyl chloride
- Catalyst : Pyridine
- Product : this compound
This compound serves as a crucial building block for both solution-phase and solid-phase synthesis of oligosaccharides .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, conjugates formed with 2-amino-1,3,4-thiadiazole derivatives demonstrated significant biological activity against various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colorectal cancer)
- HeLa (cervical cancer)
The results indicated that while MCF-7 cells showed resistance to the tested compounds, HCT116 and HeLa cells exhibited pro-apoptotic effects. Specifically, the thiadiazole derivatives induced apoptosis in HCT116 cells and increased sub-G1 cell populations in HeLa cells .
Interaction Studies
Interaction studies involving this compound have focused on its reactivity with other biomolecules. Its triacetate structure enhances stability and reactivity compared to monoacetate counterparts. This feature is crucial for developing glycosylated compounds with improved biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
D-Galactose | Unmodified sugar | Basic structure without acetylation |
2-Azido-3,4,6-tri-O-acetyl-D-galactal | Azido group at C-2 | Enhanced reactivity for further derivatization |
3-O-Acetyl-D-galactal | Only one acetyl group | Less reactive than tri-O-acetyl derivative |
4-O-Acetyl-D-galactal | Acetylation at C-4 only | Different reactivity profile |
The unique triacetate structure of this compound provides enhanced stability and potential for various biological applications compared to its monoacetate counterparts .
Case Studies
-
Study on Antitumor Activity :
- Objective : To assess the anticancer potential of thiadiazole derivatives synthesized from this compound.
- Methodology : Synthesis of conjugates followed by cytotoxicity assays on selected tumor cell lines.
- Findings : Notable cytotoxic effects observed in HCT116 and HeLa cells; potential for further development into anticancer therapies .
- Conformational Studies :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,4,6-Tri-O-acetyl-D-galactal via chemical methods?
- Methodological Answer : The compound is typically synthesized via the Ferrier rearrangement using N-hydroxymethylphthalimide and boron trifluoride etherate (BF₃·Et₂O) as a catalyst. Key steps include:
- Acetylation of D-galactal under anhydrous conditions to protect hydroxyl groups.
- Monitoring reaction progress via TLC and isolating products using column chromatography.
- Purification by recrystallization to remove non-Ferrier rearrangement byproducts (e.g., minor non-glycosidic products) .
- Critical Note : Optimize reaction stoichiometry to minimize side products, as excess BF₃ may lead to decomposition.
Q. How is this compound characterized to confirm its structure?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify acetyl group positions (δ ~2.0 ppm for acetate methyl protons) and anomeric proton signals (δ ~5.5–6.5 ppm for the enol ether) .
- X-ray Crystallography : To resolve conformational preferences (e.g., ⁴C₁ chair vs. ⁵H₄ twist-boat) and steric interactions between acetyl groups .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (C₁₂H₁₆O₇, MW 272.25) .
Q. What are the solubility and storage requirements for this compound?
- Methodological Answer :
- Solubility : Highly soluble in organic solvents (e.g., DCM, DMSO, methanol) but sparingly soluble in water due to hydrophobic acetyl groups. Contradictory reports on aqueous solubility (e.g., vs. 23) suggest batch-dependent purity .
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis. Use desiccants to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the conformational preference of this compound influence its reactivity?
- Methodological Answer : Computational studies (DFT) reveal a preference for the ⁵H₄ twist-boat conformation over the ⁴C₁ chair due to minimized 1,3-diaxial interactions between C3-OAc and C6-OAc groups. This conformation enhances electrophilicity at the anomeric center, favoring glycosylation reactions. Experimental validation via NOE NMR correlations is critical .
Q. What challenges arise in optimizing Ferrier rearrangement reactions with this compound?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Non-Ferrier products (e.g., 1,2-unsaturated derivatives) form under suboptimal conditions. Isolate these via silica gel chromatography and characterize using ²D NMR .
- Catalyst Sensitivity : BF₃·Et₂O must be freshly distilled to avoid reduced activity. Alternative catalysts (e.g., TMSOTf) may improve regioselectivity .
Q. How can azidophenylselenylation be applied to synthesize 2-deoxysugar derivatives?
- Methodological Answer :
- Reaction Protocol : Treat this compound with phenylselenyl azide (PhSeN₃) in DCM at –20°C to yield phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranoside triacetate.
- Analysis : Use ⁷⁷Se NMR to track selenium incorporation (δ ~200–400 ppm) and NOESY to confirm α-configuration .
Q. What role do acetyl protecting groups play in glycosylation reactions?
- Methodological Answer : Acetyl groups:
- Enhance Stability : Prevent premature hydrolysis during glycosyl donor activation.
- Direct Regioselectivity : Steric effects guide nucleophilic attack to the anomeric center. For example, in galactopyranosyl donors, 4,6-O-acetals increase β-selectivity by restricting C1–O1 rotation .
Q. Data Contradictions and Resolution
- Solubility Discrepancy : claims water solubility, while reports poor solubility. This may arise from differences in purity (e.g., residual solvents in less pure batches). Always verify purity via HPLC before solubility tests .
- Conformational Preferences : highlights ⁵H₄ dominance, but X-ray data ( ) may vary with crystallization conditions. Use computational models (Cremer-Pople puckering parameters) to reconcile experimental and theoretical results .
Properties
IUPAC Name |
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863045 | |
Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-29-2, 4098-06-0 | |
Record name | 3,4,6-Tri-O-acetylglucal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.